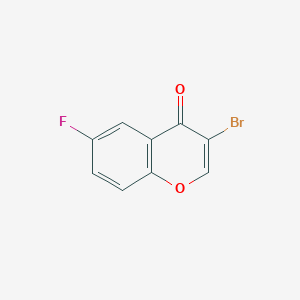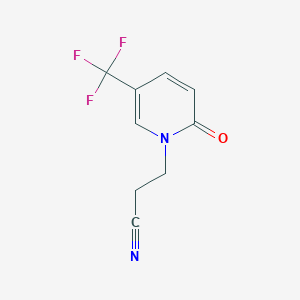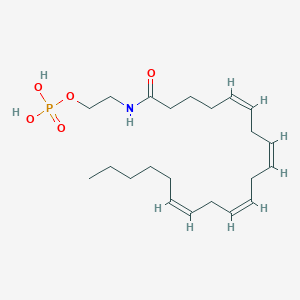
Bexarotene
Übersicht
Beschreibung
Bexaroten ist ein synthetisches Retinoid, das selektiv Retinoid-X-Rezeptoren (RXRs) aktiviert. Es wird hauptsächlich als antineoplastisches Mittel zur Behandlung des kutanen T-Zell-Lymphoms (CTCL) eingesetzt. Bexaroten wurde im Dezember 1999 von der US-amerikanischen Food and Drug Administration und im März 2001 von der Europäischen Arzneimittel-Agentur zugelassen. Es ist sowohl in oralen als auch in topischen Formulierungen erhältlich.
Wissenschaftliche Forschungsanwendungen
Bexaroten hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Bexaroten wird als Modellverbindung verwendet, um das Verhalten von Retinoiden und ihre Wechselwirkungen mit Retinoid-X-Rezeptoren zu untersuchen.
Biologie: Es wird verwendet, um die Mechanismen der Zelldifferenzierung, Apoptose und Genexpressionsregulation zu untersuchen.
5. Wirkmechanismus
Bexaroten entfaltet seine Wirkungen durch selektive Bindung an und Aktivierung von Retinoid-X-Rezeptorsubtypen (RXR α, RXR β, RXR γ). Diese Rezeptoren fungieren als ligandaktivierte Transkriptionsfaktoren, die die Genexpression regulieren. Die Aktivierung von RXRs durch Bexaroten führt zur Modulation von Zellwachstum, Differenzierung und Apoptose. Der genaue Wirkmechanismus bei der Behandlung des kutanen T-Zell-Lymphoms ist noch nicht vollständig geklärt, beinhaltet aber die Regulation von Genen, die an Zellproliferation und -überleben beteiligt sind .
Ähnliche Verbindungen:
Tretinoin: Ein weiteres Retinoid, das zur Behandlung von Akne und akuter promyelozytärer Leukämie eingesetzt wird.
Isotretinoin: Wird bei schwerer Akne und bestimmten Hautkrebsarten eingesetzt.
Alitretinoin: Wird bei chronischem Hand-Ekzem und Kaposi-Sarkom eingesetzt.
Einzigartigkeit von Bexaroten: Bexaroten ist einzigartig in seiner selektiven Aktivierung von Retinoid-X-Rezeptoren, was es von anderen Retinoiden unterscheidet, die hauptsächlich auf Retinsäure-Rezeptoren abzielen. Diese selektive Aktivierung ermöglicht es Bexaroten, bestimmte Pfade zu modulieren, die am Zellwachstum und der Zelldifferenzierung beteiligt sind, was es besonders wirksam bei der Behandlung des kutanen T-Zell-Lymphoms macht .
Safety and Hazards
Bexarotene can harm an unborn baby or cause birth defects if the mother or the father is using this compound . Both men and women using this compound should use effective birth control to prevent pregnancy, beginning 1 month before starting and continuing until at least 1 month after stopping treatment . Stop using this medicine and tell your doctor right away if you stop using birth control, if you miss a menstrual period, or if a pregnancy occurs while either the mother or the father is using this compound .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Bexaroten wird durch einen mehrstufigen Prozess synthetisiert, der die folgenden wichtigen Schritte umfasst:
Bildung des Naphthalinkernes: Die Synthese beginnt mit der Bildung des Naphthalinkernes, der die Cyclisierung geeigneter Vorläufer beinhaltet.
Einführung der Ethenylgruppe:
Anlagerung der Benzoesäureeinheit: Der letzte Schritt beinhaltet die Anlagerung der Benzoesäureeinheit an das Ethenyl-Naphthalin-Zwischenprodukt durch Veresterungs- und Hydrolysereaktionen.
Industrielle Produktionsmethoden: Die industrielle Produktion von Bexaroten folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Reaktionen mit hoher Ausbeute, effiziente Reinigungstechniken und strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bexaroten durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Bexaroten kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die Ethenylgruppe oder andere funktionelle Gruppen im Molekül verändern.
Substitution: Substitutionsreaktionen können an den aromatischen Ringen oder anderen reaktiven Stellen im Molekül auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel wie Brom oder Chlor.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Bexaroten, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .
Wirkmechanismus
Bexarotene exerts its effects by selectively binding to and activating retinoid X receptor subtypes (RXR α, RXR β, RXR γ). These receptors function as ligand-activated transcription factors that regulate gene expression. Activation of RXRs by this compound leads to the modulation of cell growth, differentiation, and apoptosis. The exact mechanism of action in the treatment of cutaneous T-cell lymphoma is not fully understood but involves the regulation of genes involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Tretinoin: Another retinoid used in the treatment of acne and acute promyelocytic leukemia.
Isotretinoin: Used for severe acne and certain types of skin cancer.
Alitretinoin: Used for chronic hand eczema and Kaposi’s sarcoma.
Uniqueness of Bexarotene: this compound is unique in its selective activation of retinoid X receptors, which distinguishes it from other retinoids that primarily target retinoic acid receptors. This selective activation allows this compound to modulate specific pathways involved in cell growth and differentiation, making it particularly effective in the treatment of cutaneous T-cell lymphoma .
Eigenschaften
IUPAC Name |
4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVMQTYZDKMPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040619 | |
| Record name | Bexarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bexarotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water and slightly soluble in vegetable oils and ethanol, 1.49e-04 g/L | |
| Record name | BEXAROTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Bexarotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bexarotene selectively binds with and activates retinoid X receptor subtypes. There are three subtypes in total: RXRα, RXRβ, RXRγ. The exact mechanism of action of bexarotene in the treatment of CTCL is unknown but the drug has activity in all clinical stages of CTCL., Bexarotene selectively binds and activates retinoid X receptor subtypes (RXR(alpha), RXR(beta), RXR(gamma)). RXRs can form heterodimers with various receptor partners such as retinoic acid receptors (RARs), vitamin D receptor, thyroid receptor, and peroxisome proliferator activator receptors (PPARs). Once activated, these receptors function as transcription factors that regulate the expression of genes that control cellular differentiation and proliferation. Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin. It also induces tumor regression in vivo in some animal models. The exact mechanism of action of bexarotene in the treatment of cutaneous T-cell lymphoma (CTCL) is unknown. | |
| Record name | Bexarotene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00307 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BEXAROTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white to white powder | |
CAS No. |
153559-49-0 | |
| Record name | Bexarotene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153559-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bexarotene [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153559490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bexarotene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00307 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bexarotene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bexarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEXAROTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A61RXM4375 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BEXAROTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Bexarotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230-231 °C | |
| Record name | BEXAROTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

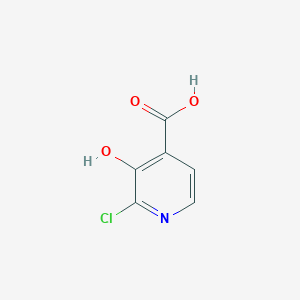
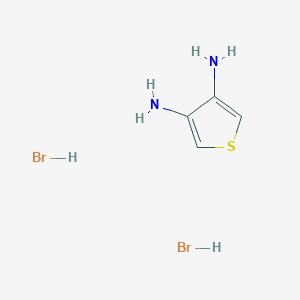

![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)
![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)
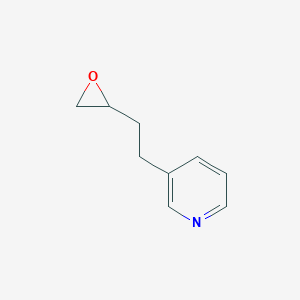
![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)
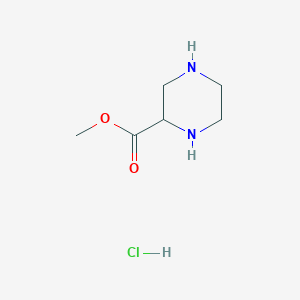
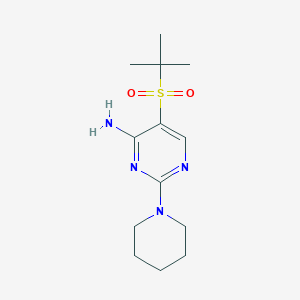
![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)
